molecular formula C22H20F3N5O3S B2466179 N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 888435-33-4

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2466179
CAS No.: 888435-33-4
M. Wt: 491.49
InChI Key: IHFUOTVBWZQTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research on related compounds emphasizes the synthesis of novel derivatives and their structural characterization. For instance, studies on pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives demonstrate the versatility of pyrimidine derivatives in synthetic chemistry. These compounds are synthesized via condensation reactions and have potential applications in developing new pharmaceuticals due to their unique structures (Hassneen & Abdallah, 2003).

Antimicrobial and Anticonvulsant Activity

Studies on compounds with similar structures have explored their antimicrobial and anticonvulsant activities. For example, research on pyridothienopyrimidines and pyridothienotriazines has demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, analogues of ameltolide, a compound with structural similarities, have shown significant anticonvulsant activity, indicating potential for developing new treatments for epilepsy (Lambert et al., 1995).

Histone Deacetylase Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs), which is relevant for cancer research. Compounds structurally related to the one have been designed to selectively inhibit HDACs, demonstrating potential as anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active HDAC inhibitor with significant antitumor activity, highlighting the therapeutic potential of such compounds (Zhou et al., 2008).

Properties

IUPAC Name

N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-11-3-4-12(2)15(9-11)27-16(31)10-34-21-29-18(26)17(20(33)30-21)28-19(32)13-5-7-14(8-6-13)22(23,24)25/h3-9H,10H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFUOTVBWZQTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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